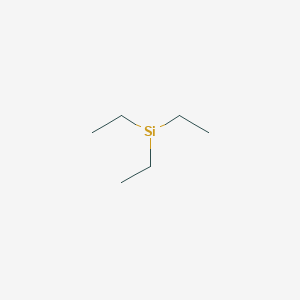Triethylsilicon

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Silicone Rubbers and Silicone Gels
Field: Material Science
Application: Triethylsilane can be co-polymerized with other silicone compounds to form silicone rubbers and silicone gels.
Results: This improves the hardness, strength, heat resistance, and chemical resistance of the materials.
Inks
Field: Printing Technology
Application: Triethylsilane is used as a dispersant and thickener in inks.
Results: The use of Triethylsilane results in improved ink flow and printing quality.
Water Repellents
Field: Construction and Textile Industry
Application: Triethylsilane is used as a water repellent.
Results: The application of Triethylsilane prevents materials from water erosion.
Surfactants
Field: Chemistry
Application: Triethylsilane is used as a surfactant.
Results: The use of Triethylsilane improves the properties of the liquid it is added to.
Pharmaceutical and Bioengineering
Field: Biomedical Science
Application: Triethylsilane can be used for drug delivery and storage, as well as in areas such as bioimaging and cell culture.
Method: It is used to enhance the permeability of therapeutic drugs and improve their efficacy.
Chemical Vapor Deposition (PECVD)
Food and Feed Additive
Field: Food Science
Application: Triethylsilane can be used as an additive in the production of food and feed.
Method: It is added to food and feed products to improve their quality and shelf life.
Organic Synthesis
Field: Organic Chemistry
Application: Triethylsilane is frequently used as a reducing agent in organic chemistry.
Method: Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions.
Results: Besides reducing, Triethylsilane is a key synthesis intermediate.
Catalyst
Field: Chemical Engineering
Application: Triethylsilane can be used as a catalyst for various chemical reactions.
Results: Triethylsilane can be used as a reducing agent in the regioselective reductive coupling of enones and allenes.
Triethylsilicon is an organosilicon compound characterized by its chemical formula and structural representation as . This compound consists of three ethyl groups attached to a silicon atom, making it a member of the silane family. Triethylsilicon is typically a colorless liquid with a low viscosity and is known for its reactivity in various chemical processes. Its unique structure imparts distinct properties compared to other silanes, contributing to its applications in organic synthesis and material science.
- Hydrosilylation: Triethylsilicon can react with alkenes or alkynes in the presence of catalysts to form siloxanes, which are crucial in silicone polymer synthesis.
- Nucleophilic Substitution: The silicon atom can undergo nucleophilic attack, leading to the formation of siloxanes or silyl ethers when reacted with alcohols or amines .
- Radical Reactions: Triethylsilicon can serve as a radical precursor, generating silyl radicals that can initiate polymerization processes or participate in other radical-mediated reactions
Triethylsilicon can be synthesized through various methods:
- Hydrolysis of Triethylchlorosilane: This method involves reacting triethylchlorosilane with water, leading to the formation of triethylsilicon and hydrochloric acid as a byproduct.
- Reduction of Silicon Compounds: Triethylsilicon can also be obtained by reducing silicon dioxide or silicates using reducing agents like lithium aluminum hydride or sodium borohydride.
- Direct Synthesis from Silicon and Ethylene: In some cases, triethylsilicon can be synthesized directly by reacting silicon with ethylene under specific conditions.
- Hydrolysis of Triethylchlorosilane: This method involves reacting triethylchlorosilane with water, leading to the formation of triethylsilicon and hydrochloric acid as a byproduct.
Triethylsilicon finds applications across various fields:
- Organic Synthesis: It is widely used as a reagent in organic chemistry for synthesizing siloxanes and silyl ethers.
- Material Science: Triethylsilicon is utilized in the production of silicone polymers and coatings due to its ability to enhance thermal stability and chemical resistance.
- Agriculture: Some formulations containing triethylsilicon are employed as surfactants in agricultural chemicals, improving the efficiency of pesticide delivery.
Studies on the interactions involving triethylsilicon primarily focus on its reactivity with other organic compounds. Its ability to generate silyl radicals makes it an effective reagent in radical chemistry. Additionally, interaction studies have shown that triethylsilicon can enhance reaction rates when used as a catalyst in polymerization processes
Several compounds share similarities with triethylsilicon, including: Triethylsilicon is unique due to its three ethyl groups, which confer different physical properties and reactivity compared to other silanes. Its larger molecular volume compared to trimethylsilanes results in distinct solubility and volatility characteristics that are advantageous in specific applications.Compound Structure Unique Features Trimethylsilane More volatile; commonly used as a standard in NMR. Tris(trimethylsilyl)silane Used as a radical precursor; less toxic than organotin compounds. Trimethylsilanol Exhibits antimicrobial properties; used in cosmetics.
Physical Description
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 129 of 130 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (29.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (18.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (48.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms



Flammable;Irritant;Environmental Hazard







